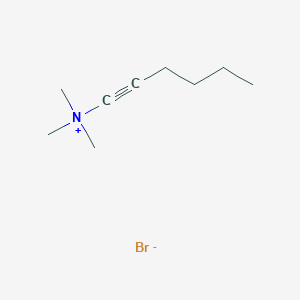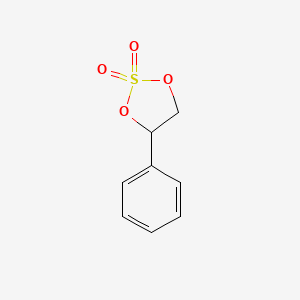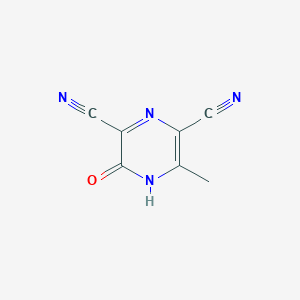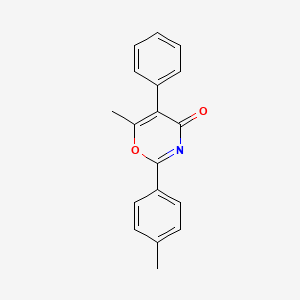
N,N,N-Trimethylhex-1-yn-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylhex-1-yn-1-aminium bromide is a chemical compound with the molecular formula C9H22BrN. It is a quaternary ammonium salt, characterized by the presence of a positively charged nitrogen atom bonded to three methyl groups and a hex-1-yn-1-yl group, with a bromide anion as the counterion. This compound is known for its high solubility in water and its use in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylhex-1-yn-1-aminium bromide can be synthesized through the reaction of hexyl bromide with trimethylamine. The reaction typically occurs under mild conditions, with the hexyl bromide being added to an excess of trimethylamine in a suitable solvent such as ethanol or methanol. The reaction mixture is then stirred at room temperature for several hours, resulting in the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylhex-1-yn-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. These reactions typically occur in aqueous or alcoholic solutions at room temperature.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually carried out under controlled conditions to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: The major products are new quaternary ammonium salts with different anions.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylhex-1-yn-1-aminium bromide has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in studies involving cell membrane interactions and ion transport due to its surfactant properties.
Industry: The compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various chemical processes.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethylhex-1-yn-1-aminium bromide involves its interaction with cell membranes and ion channels. The positively charged ammonium group can interact with negatively charged components of cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell signaling and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Dodecyltrimethylammonium bromide: A quaternary ammonium salt with a longer alkyl chain, used as a surfactant and in various industrial applications.
Hexyltrimethylammonium bromide: Similar in structure but with a saturated hexyl group instead of the hex-1-yn-1-yl group.
Uniqueness
N,N,N-Trimethylhex-1-yn-1-aminium bromide is unique due to the presence of the triple bond in the hex-1-yn-1-yl group, which imparts different chemical properties compared to its saturated counterparts. This structural feature can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other quaternary ammonium salts may not be as effective.
Propiedades
Número CAS |
88434-51-9 |
|---|---|
Fórmula molecular |
C9H18BrN |
Peso molecular |
220.15 g/mol |
Nombre IUPAC |
hex-1-ynyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XFZMNDFOIWDMOD-UHFFFAOYSA-M |
SMILES canónico |
CCCCC#C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Methanesulfonyl)(methyl)amino]-2-methoxybenzoic acid](/img/structure/B14382664.png)

![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)

![N,N'-(Ethane-1,2-diyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14382688.png)




![N-[1,1'-Biphenyl]-3-yl-N~2~-ethyl-N~2~-phenylglycinamide](/img/structure/B14382714.png)

![Dimethyl {2-cyano-2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14382723.png)

